3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

Catalog No.
S2896002
CAS No.
899788-19-3
M.F
C23H20ClN3O4
M. Wt
437.88
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazo...

CAS Number

899788-19-3

Product Name

3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide

IUPAC Name

3-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide

Molecular Formula

C23H20ClN3O4

Molecular Weight

437.88

InChI

InChI=1S/C23H20ClN3O4/c24-19-9-3-1-6-16(19)15-27-20-10-4-2-8-18(20)22(29)26(23(27)30)12-11-21(28)25-14-17-7-5-13-31-17/h1-10,13H,11-12,14-15H2,(H,25,28)

InChI Key

PSTQMHPDFSSZQM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)Cl

solubility

not available

3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is a complex organic compound classified as a quinazolinone derivative. This compound features a unique structure that includes a quinazolinone core, which is recognized for its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C23H20ClN3O4, with a molecular weight of 437.88 g/mol. The presence of the chlorobenzyl and furylmethyl groups enhances its pharmacological potential, making it an interesting candidate in medicinal chemistry.

The mechanism of action for 3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide is unknown due to a lack of published research on its biological activity. However, the presence of the quinazolinone core suggests potential for various biological interactions. Quinazolinones have been shown to exhibit diverse activities, including antitumor, anti-inflammatory, and anti-microbial effects []. Further research is needed to explore the specific mechanism of action of this compound, if any.

  • The presence of chlorine suggests potential for mild irritation upon contact.
  • The amide functionality can undergo hydrolysis, potentially releasing the corresponding amine, which might have its own toxicological properties.

While specific reactions involving this compound are not extensively documented, similar quinazolinone derivatives have been synthesized through various methods. A common approach involves the condensation of isatin derivatives with amines or other nucleophiles, followed by further derivatization to introduce functional groups at specific positions on the quinazolinone scaffold . The general reaction scheme may include oxidative rearrangements and coupling reactions that lead to the formation of the desired amide linkages.

Quinazolinone derivatives are known for their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, such as A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer) cells . The specific biological activity of 3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide remains to be fully elucidated but is anticipated to follow this trend due to its structural characteristics.

The synthesis of 3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide can be approached through several synthetic routes:

  • Condensation Reaction: The initial step typically involves the condensation of an isatin derivative with a suitable amine to form a quinazolinone intermediate.
  • Functionalization: Subsequent steps would involve introducing the chlorobenzyl and furylmethyl groups through nucleophilic substitutions or coupling reactions.
  • Amidation: Finally, the formation of the amide linkage can be achieved using standard amidation techniques involving coupling agents or direct reaction with appropriate acid chlorides .

Although detailed protocols specific to this compound are scarce in literature, methodologies used for similar compounds provide a foundation for potential synthetic routes.

Given its structural attributes and biological activity profile, 3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide has potential applications in:

  • Pharmaceutical Development: As a candidate for developing new anticancer agents or treatments for other diseases.
  • Medicinal Chemistry: To explore structure-activity relationships that could lead to optimized derivatives with enhanced efficacy and reduced toxicity.
  • Biological Research: As a tool compound in studies investigating the mechanisms of action of quinazolinone derivatives .

Interaction studies involving quinazolinone derivatives often focus on their binding affinities to various biological targets such as enzymes or receptors. These studies typically employ techniques such as molecular docking simulations and in vitro assays to evaluate how well these compounds interact with specific targets. For instance, compounds similar to 3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide have shown promising results in inhibiting cancer cell proliferation through interactions with key signaling pathways .

Several compounds share structural similarities with 3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide. These include:

Compound NameMolecular FormulaNotable Features
4-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-fluorobenzyl)butanamideC26H23ClFN3O3Contains fluorophenyl group; potential for unique pharmacological properties.
N-(2-chlorobenzyl)-4-{[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamideC30H23Cl2N3O3Features multiple chlorophenyl groups; complex interactions expected.
6-(benzyloxy)-7-methoxyquinazolineC16H16N2O3Lacks halogen substituents; different biological activity profile .

These compounds highlight the diversity within the quinazolinone class and underscore the unique structural features that may contribute to the distinct biological activities observed in 3-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide. Further research into these similarities can provide insights into optimizing drug design based on structure-activity relationships.

XLogP3

2.8

Dates

Last modified: 08-17-2023

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